1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-[2-(dimethylamino)naphthalen-1-yl]naphthalen-2-yl]thiourea 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-[2-(dimethylamino)naphthalen-1-yl]naphthalen-2-yl]thiourea
Brand Name: Vulcanchem
CAS No.: 866940-63-8
VCID: VC7461005
InChI: InChI=1S/C31H23F6N3S/c1-40(2)26-14-12-19-8-4-6-10-24(19)28(26)27-23-9-5-3-7-18(23)11-13-25(27)39-29(41)38-22-16-20(30(32,33)34)15-21(17-22)31(35,36)37/h3-17H,1-2H3,(H2,38,39,41)
SMILES: CN(C)C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F
Molecular Formula: C31H23F6N3S
Molecular Weight: 583.6

1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-[2-(dimethylamino)naphthalen-1-yl]naphthalen-2-yl]thiourea

CAS No.: 866940-63-8

Cat. No.: VC7461005

Molecular Formula: C31H23F6N3S

Molecular Weight: 583.6

* For research use only. Not for human or veterinary use.

1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-[2-(dimethylamino)naphthalen-1-yl]naphthalen-2-yl]thiourea - 866940-63-8

Specification

CAS No. 866940-63-8
Molecular Formula C31H23F6N3S
Molecular Weight 583.6
IUPAC Name 1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-[2-(dimethylamino)naphthalen-1-yl]naphthalen-2-yl]thiourea
Standard InChI InChI=1S/C31H23F6N3S/c1-40(2)26-14-12-19-8-4-6-10-24(19)28(26)27-23-9-5-3-7-18(23)11-13-25(27)39-29(41)38-22-16-20(30(32,33)34)15-21(17-22)31(35,36)37/h3-17H,1-2H3,(H2,38,39,41)
Standard InChI Key RBTCRINIDGCSBC-UHFFFAOYSA-N
SMILES CN(C)C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F

Introduction

Chemical Identity

  • IUPAC Name: 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-[2-(dimethylamino)naphthalen-1-yl]naphthalen-2-yl]thiourea

  • Molecular Formula: C30H20F6N2SC_{30}H_{20}F_6N_2S

  • Molecular Weight: 583.6 g/mol

Structural Features

This compound contains:

  • A phenyl group substituted with two trifluoromethyl groups at positions 3 and 5.

  • A thiourea moiety (NHC(S)NH-NH-C(S)-NH-).

  • A binaphthyl system (two naphthalene rings) functionalized with a dimethylamino group.

Synthesis

The synthesis of this compound typically involves a stepwise reaction strategy to incorporate the thiourea group and the substituted aromatic systems. While specific experimental details are not provided in the search results, a general synthetic route is outlined below:

General Synthetic Pathway

  • Preparation of Substituted Phenyl Isothiocyanate:

    • React 3,5-bis(trifluoromethyl)aniline with carbon disulfide (CS2CS_2) and a base to form the corresponding isothiocyanate.

  • Formation of Thiourea Derivative:

    • React the isothiocyanate intermediate with a binaphthyl amine derivative (functionalized with a dimethylamino group) to yield the target thiourea compound.

This method ensures selective incorporation of functional groups while maintaining structural integrity.

Pharmaceutical Applications

The structural features of this compound suggest potential applications in medicinal chemistry:

  • Trifluoromethyl Groups: Known for enhancing metabolic stability and bioavailability in drug molecules.

  • Thiourea Moiety: Frequently observed in biologically active compounds with anticancer, antiviral, and antibacterial properties.

Fluorescent Probes

The binaphthyl system and dimethylamino group may impart fluorescence properties, making this compound suitable for use as a fluorescent probe in biochemical assays or imaging studies.

Catalysis

Thiourea derivatives are often employed as organocatalysts in asymmetric synthesis due to their ability to form hydrogen bonds with substrates.

Research Findings

While specific experimental data for this compound is limited in the provided results, related studies on similar thiourea derivatives highlight:

  • Biological Activity:

    • Thioureas have been investigated for their role as enzyme inhibitors (e.g., urease inhibitors).

    • Trifluoromethyl-substituted compounds often exhibit enhanced potency against biological targets due to improved lipophilicity .

  • Spectroscopic Characterization:

    • Techniques such as 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry are typically used to confirm the structure of thiourea derivatives .

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